4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18/h1-4,9-10,16H,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKDNBMRBWNZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid generally proceeds via:
- Step 1: Construction of the pyrrolidine ring, often by cyclization of suitable amine and aldehyde precursors.
- Step 2: Introduction of the 4-(trifluoromethyl)phenyl substituent, typically via nucleophilic substitution or palladium/copper-catalyzed coupling reactions.
- Step 3: Functionalization to install or preserve the carboxylic acid group at the 3-position.
This approach allows for stereochemical control, especially to obtain the biologically relevant (3S,4R) enantiomer.
Specific Synthetic Methodologies
Cyclization Reactions:
Pyrrolidine rings are formed by intramolecular cyclization of amino aldehydes or via Mannich-type reactions under controlled temperature (80–120°C) and solvent conditions (e.g., dimethylformamide or toluene).Trifluoromethylphenyl Group Introduction:
The trifluoromethylated aromatic moiety is introduced using trifluoromethylated aryl halides or boronic acids in palladium-catalyzed Suzuki or copper-catalyzed Ullmann-type coupling reactions under inert atmosphere to prevent oxidation.Purification:
Post-reaction mixtures are purified by recrystallization or column chromatography to achieve purity >95%.
Industrial Scale Considerations
- Use of continuous flow reactors and advanced catalytic systems optimizes yield and scalability.
- Solvent choice, temperature, and pressure are fine-tuned for maximal efficiency and minimal byproduct formation.
- The hydrochloride salt form is often prepared subsequently to improve compound stability for storage and biological testing.
Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Product/Intermediate | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Pyrrolidine ring cyclization | Amino aldehyde, solvent (DMF/toluene), 80–120°C | Pyrrolidine intermediate | 70–85 | Temperature and solvent polarity critical |
| Trifluoromethylphenyl coupling | Pd/Cu catalyst, trifluoromethyl aryl halide, inert atmosphere | 4-(Trifluoromethyl)phenyl-pyrrolidine derivative | 65–80 | Catalyst loading (0.5–5 mol%) affects yield |
| Hydrolysis/Functionalization | Acid/base hydrolysis or esterification conditions | This compound | 75–90 | Purification by recrystallization recommended |
Chemical Reactions and Functionalization
Esterification and Amidation
The carboxylic acid group is reactive towards derivatization:
| Reaction Type | Reagents/Conditions | Product Type | Yield (%) | Reference/Source |
|---|---|---|---|---|
| Esterification | Methanol, sulfuric acid, reflux | Methyl ester | ~85 | |
| Amidation | EDC/HOBt, DIPEA, room temperature | Primary amide | ~78 |
Decarboxylation
- Thermal decarboxylation at 200°C in diphenyl ether or basic hydrolysis with aqueous NaOH leads to 4-[4-(trifluoromethyl)phenyl]pyrrolidine, although this is less common due to compound stability.
Pyrrolidine Ring Functionalization
- Alkylation: Reaction with alkyl halides (e.g., benzyl bromide) to form N-alkylated derivatives.
- Acylation: Reaction with acid chlorides (e.g., acetyl chloride) to form N-acyl derivatives.
The trifluoromethyl group’s electron-withdrawing effect enhances electrophilicity of adjacent carbons, facilitating these reactions.
Electrophilic Aromatic Substitution (EAS)
- The para-trifluoromethyl phenyl ring is less reactive due to the -CF₃ group’s deactivating nature but can undergo selective EAS under forcing conditions.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR shows characteristic pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.6–8.2 ppm).
- $$^{19}F$$ NMR confirms trifluoromethyl group presence (δ -60 to -65 ppm).
- 2D NMR (COSY, HSQC) elucidates stereochemistry and connectivity.
-
- Electrospray ionization (ESI) positive mode shows [M+H]^+ ions matching molecular weight (~259–295 Da depending on salt form).
- LC-MS with reverse-phase C18 columns and 0.1% formic acid mobile phase achieves >97% purity.
-
- Infrared spectroscopy (IR) confirms carboxylic acid and amine functional groups.
- Elemental analysis and melting point determination support compound identity and purity.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization of amino aldehydes | Amino aldehyde, DMF/toluene, 80–120°C | Efficient ring formation, stereocontrol | Requires careful temperature control |
| Pd/Cu-catalyzed coupling | Pd/Cu catalyst, trifluoromethyl aryl halide, inert atmosphere | High selectivity, scalable | Catalyst cost, sensitivity to air/moisture |
| Hydrolysis/functionalization | Acid/base hydrolysis, esterification reagents | High yield, simple purification | Sensitive to acid/base conditions |
Research Outcomes and Applications
- The trifluoromethyl group enhances lipophilicity and metabolic stability, improving pharmacokinetic profiles of derivatives.
- The compound serves as a key intermediate in medicinal chemistry, especially in the development of enzyme inhibitors and receptor modulators.
- Its stereochemistry is critical for biological activity, with the (3S,4R) enantiomer preferred in drug discovery.
- Industrial synthesis emphasizes yield, purity, and scalability, often employing continuous flow and catalytic optimization.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form esters.
-
Amidation : Forms amides with primary or secondary amines via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Example Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85% | |
| Amidation | EDC, HOBt, DIPEA, rt | Primary amide | 78% |
Decarboxylation
Under thermal or basic conditions, the carboxylic acid group can undergo decarboxylation to form 4-[4-(trifluoromethyl)phenyl]pyrrolidine. This reaction is less common due to the stability imparted by the aromatic trifluoromethyl group.
Key Conditions :
-
Thermal : Heating at 200°C in diphenyl ether.
-
Basic : NaOH (aq.), Δ.
Functionalization of the Pyrrolidine Ring
The pyrrolidine nitrogen participates in alkylation and acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form N-alkylated derivatives.
-
Acylation : Forms acylated products with acid chlorides (e.g., acetyl chloride).
Reactivity Note : The trifluoromethyl group’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks.
Substitution at the Phenyl Group
The para-trifluoromethyl phenyl group can undergo electrophilic aromatic substitution (EAS), though reactivity is reduced compared to unsubstituted phenyl rings due to the -CF₃ group’s deactivating nature .
Observed Reactions :
Oxidation and Reduction
-
Oxidation : The pyrrolidine ring can be oxidized to a pyrrolidinone using KMnO₄ or RuO₄.
-
Reduction : The carboxylic acid group is resistant to reduction, but the pyrrolidine ring can be hydrogenated under high-pressure H₂ with Pd/C.
Example Oxidation :
Complexation and Salt Formation
The carboxylic acid forms salts with bases (e.g., NaOH, KOH) and complexes with metal ions (e.g., Cu²⁺, Fe³⁺), which are studied for catalytic applications .
Notable Salts :
-
Sodium salt: Water-soluble, used in pharmaceutical formulations .
-
Hydrochloride salt: Enhances stability for biological assays .
Thermal Degradation
At temperatures >250°C, the compound decomposes via:
-
Loss of CO₂ (decarboxylation).
-
Cleavage of the pyrrolidine ring.
Scientific Research Applications
4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The pyrrolidine ring contributes to the compound’s structural rigidity and specificity in binding interactions .
Comparison with Similar Compounds
Key Physicochemical Properties :
- Molecular Formula: C₁₂H₁₂F₃NO₂
- Molecular Weight : 259.22 g/mol
- Density : 1.331 g/cm³
- Boiling Point : 356.2°C at 760 mmHg
- Melting Point: Not explicitly reported, but related analogs (e.g., 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid) have a melting point of 147°C .
- Hydrogen Bond Donors/Acceptors: 1 donor (COOH), 3 acceptors (carboxylic acid O, pyrrolidine N) .
Applications :
This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of small-molecule inhibitors targeting G-protein-coupled receptors (GPCRs) and enzymes. Its stereospecific derivatives (e.g., Boc-protected forms) are used in peptide synthesis .
Comparison with Structural Analogs
Substituted Phenylpyrrolidine Derivatives
The table below compares 4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid with analogs featuring different substituents on the phenyl ring:
Key Observations :
Stereochemical Variants
Stereochemistry significantly impacts biological activity:
- (3S,4R)-Isomer : The enantiopure form (CAS 1049978-65-5) is often preferred in drug discovery for optimized receptor binding. For example, its hydrochloride salt (CAS 1049978-66-6) is sold at $178/250 mg for research use .
- Racemic Mixtures : (±)-trans analogs (e.g., 4-(4-Chlorophenyl)) are cheaper but less potent in target-specific assays .
Research and Development Trends
- GPCR Targeting : Derivatives like 1-[[4-[[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methoxy]phenyl]methyl]pyrrolidine-3-carboxylic acid (MW 461.499) are explored as sphingosine 1-phosphate receptor modulators .
- High-Throughput Synthesis : Automated platforms utilize pyrrolidine-3-carboxylic acid scaffolds for combinatorial libraries, leveraging trifluoromethyl groups for diversity .
Biological Activity
4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, commonly referred to as TFMPA, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H12F3NO2
- Molecular Weight : 251.23 g/mol
- IUPAC Name : (3S,4R)-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- CAS Number : 2762156
TFMPA exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). Studies have shown that derivatives of TFMPA can moderately inhibit COX-2 and LOX-5/15 enzymes, which are involved in inflammatory processes .
- Molecular Interactions : The presence of the trifluoromethyl group allows for significant π–π stacking and π–cation interactions with amino acid residues in target proteins. This contributes to the compound's increased binding affinity and biological activity .
- Cytotoxicity : TFMPA derivatives have been evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated varying degrees of cytotoxicity, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
TFMPA has been studied for its anti-inflammatory properties. It acts by inhibiting COX enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. The IC50 values for COX inhibition have been reported in various studies, indicating the compound's potential as an anti-inflammatory agent .
Neurological Disorders
The compound is also being investigated for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems makes it a candidate for further exploration in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of TFMPA derivatives against various pathogens. For instance, certain derivatives exhibited promising minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including condensation of aryl aldehydes with pyrrolidine precursors, followed by cyclization and functionalization. For example, trifluoromethylphenyl derivatives often require palladium- or copper-catalyzed coupling reactions under inert atmospheres. Solvents like DMF or toluene are critical for stabilizing intermediates, while temperature gradients (e.g., 80–120°C) optimize cyclization efficiency. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .
- Key Variables : Catalyst loading (0.5–5 mol%), solvent polarity, and reaction time significantly impact yield. For instance, prolonged heating in DMF may degrade acid-sensitive intermediates, reducing yield by 15–20% .
Q. How can NMR spectroscopy and mass spectrometry be effectively utilized to characterize the structural integrity of this compound?
- NMR Analysis : ¹H NMR (400 MHz, DMSO-d₆) typically shows distinct signals for the pyrrolidine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 7.6–8.2 ppm). The trifluoromethyl group (CF₃) is confirmed by ¹⁹F NMR (δ -60 to -65 ppm). 2D NMR (e.g., COSY, HSQC) resolves stereochemistry at the pyrrolidine C3 position .
- Mass Spectrometry : ESI-MS (positive mode) often yields [M+H]⁺ peaks matching the molecular weight (e.g., ~275–300 g/mol). LCMS with reverse-phase columns (C18) and 0.1% formic acid in mobile phases achieves >97% purity .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the reactivity and regioselectivity of this compound in novel reactions?
- Quantum Chemical Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for cyclization or coupling steps. Reaction path searches using the artificial force-induced reaction (AFIR) method identify low-energy pathways .
- Machine Learning : Training models on datasets of trifluoromethyl-containing compounds predicts regioselectivity in electrophilic substitutions with >85% accuracy. Feature engineering includes Hammett σ constants and frontier molecular orbital energies .
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s interaction with biological targets, such as enzymes or receptors?
- Electronic Effects : The CF₃ group’s strong electron-withdrawing nature alters the pKa of the carboxylic acid (e.g., lowering it by ~1–2 units), enhancing binding to basic residues in enzyme active sites.
- Steric Effects : Molecular docking (AutoDock Vina) reveals that the CF₃ group’s bulk restricts rotational freedom in the phenyl ring, favoring planar conformations that improve binding affinity to kinases (e.g., IC₅₀ values < 1 µM in kinase inhibition assays) .
Q. What methodologies are effective in resolving discrepancies between theoretical predictions and experimental data in the synthesis or application of this compound?
- Hybrid Validation : Cross-validate DFT-predicted reaction barriers with experimental kinetic studies (e.g., monitoring by in-situ IR spectroscopy). Adjust solvent parameters (e.g., dielectric constant) in computational models to align with observed yields .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, such as unexpected stereochemistry at the pyrrolidine ring. For example, a 2024 study found that computational models underestimated steric clashes by 10–15%, requiring revised van der Waals radii parameters .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the metabolic stability of this compound in vitro versus in vivo?
- Methodology : Perform comparative assays using hepatocyte microsomes (human/rat) and in vivo PK studies. For instance, if in vitro half-life (t₁/₂) exceeds 4 hours but in vivo t₁/₂ is <1 hour, investigate protein binding or gut metabolism. LC-MS/MS quantifies parent compound and metabolites (e.g., hydroxylated derivatives) .
- Resolution : Use deuterium-labeled analogs to trace metabolic pathways. A 2023 study attributed discrepancies to CYP3A4-mediated oxidation, which is suppressed in vitro by serum proteins .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
